

Unveiling MMV667492: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MMV667492

Cat. No.: B1677364

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[City, State] – [Date] – **MMV667492**, a potent inhibitor of the cytoskeletal linker protein Ezrin, has emerged as a significant compound of interest in metastatic cancer research. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MMV667492, identified from the Medicines for Malaria Venture (MMV) Open Access Malaria Box, possesses a molecular formula of $C_{17}H_{19}N_3O_3$. Its chemical identity is crucial for understanding its interactions and potential as a therapeutic agent.

Table 1: Chemical and Physicochemical Properties of **MMV667492**

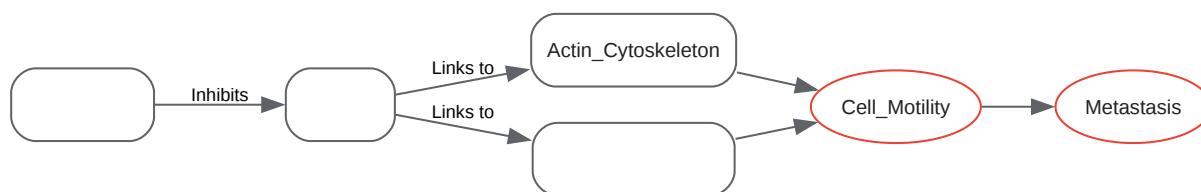
Property	Value	Source
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₃	[1]
IUPAC Name	4-(4-acetylpiperazin-1-yl)-N-(pyridin-3-yl)benzamide	ChemSpider
SMILES	<chem>CC(=O)N1CCN(CC1)c1ccc(cc1)C(=O)Nc1cccc(n1)c1</chem>	ChemSpider
Molecular Weight	325.36 g/mol	PubChem
Topological Polar Surface Area	71.9 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem

Biological Activity and Mechanism of Action

MMV667492 has been identified as a direct inhibitor of Ezrin, a protein that plays a critical role in linking the actin cytoskeleton to the plasma membrane.[1] Elevated Ezrin expression is associated with increased metastatic potential in various cancers, including osteosarcoma. By binding to Ezrin, **MMV667492** disrupts its function, leading to the inhibition of cancer cell motility and invasion.

The mechanism of Ezrin inhibition by **MMV667492** is believed to interfere with the conformational changes required for Ezrin's activity. This disruption of Ezrin's function ultimately hinders the metastatic cascade.

Diagram 1: Proposed Signaling Pathway of Ezrin Inhibition



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Caption: **MMV667492** inhibits Ezrin, disrupting the linkage of the actin cytoskeleton to the plasma membrane, thereby reducing cell motility and metastasis.

Experimental Protocols

The identification and characterization of **MMV667492** as an Ezrin inhibitor involved a series of key experiments. The following outlines the general methodologies employed in the foundational study by Çelik et al. (2015).

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To identify compounds that directly bind to recombinant Ezrin protein.

Methodology:

- Recombinant human Ezrin protein was immobilized on a sensor chip.
- Compounds from the MMV Malaria Box, including **MMV667492**, were passed over the chip surface at various concentrations.
- The binding affinity was measured by detecting changes in the refractive index at the sensor surface, reported in response units (RU).
- A dose-response curve was generated to determine the binding affinity (K_D) of the interaction.

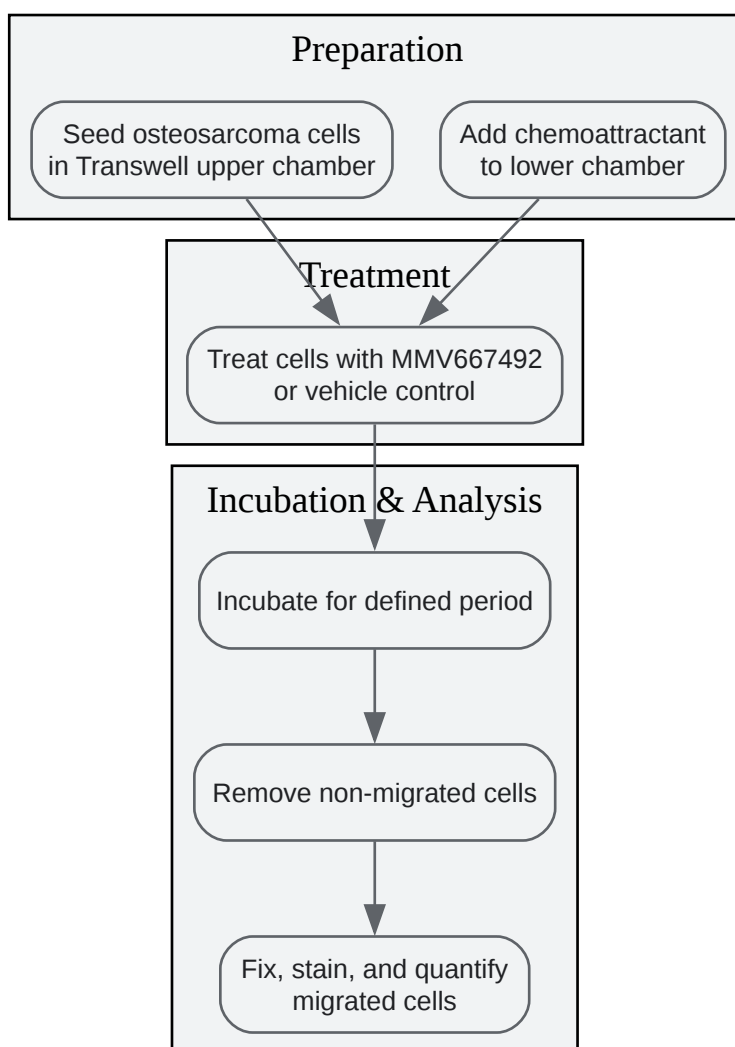
In Vitro Cell Migration and Invasion Assays

Objective: To assess the effect of **MMV667492** on the migratory and invasive capabilities of cancer cells.

Methodology:

- Osteosarcoma cells with high Ezrin expression were seeded in the upper chamber of a Transwell insert.
- The lower chamber contained a chemoattractant. For invasion assays, the insert was coated with a basement membrane matrix.
- Cells were treated with varying concentrations of **MMV667492** or a vehicle control.
- After a defined incubation period, non-migrated/non-invaded cells were removed from the upper surface of the insert.
- Cells that had migrated or invaded to the lower surface were fixed, stained, and quantified.

Diagram 2: Experimental Workflow for Cell Migration Assay



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Caption: Workflow for assessing the impact of **MMV667492** on cancer cell migration using a Transwell assay.

ADME Properties (Predicted)

While comprehensive in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) data for **MMV667492** is not extensively published, in silico predictions provide valuable insights for further drug development.

Table 2: Predicted ADME Properties of **MMV667492**

Property	Predicted Value	Interpretation
Human Intestinal Absorption	High	Likely well-absorbed orally
Blood-Brain Barrier Permeation	Low	Unlikely to have significant CNS effects
CYP450 2D6 Inhibition	Inhibitor	Potential for drug-drug interactions
LogP (Octanol/Water Partition Coeff.)	2.5	Good balance of hydrophilicity and lipophilicity

Note: These are computationally predicted properties and require experimental validation.

Conclusion and Future Directions

MMV667492 represents a promising lead compound for the development of novel anti-metastatic therapies targeting Ezrin. Its well-defined chemical structure and demonstrated biological activity provide a strong foundation for further investigation. Future research should focus on comprehensive preclinical ADME and toxicology studies, as well as optimization of the scaffold to enhance potency and drug-like properties. The detailed experimental protocols provided herein offer a roadmap for researchers to validate and expand upon these initial findings.

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References

- 1. Malaria Box supporting information | Medicines for Malaria Venture [mmv.org]

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